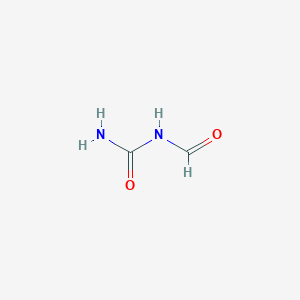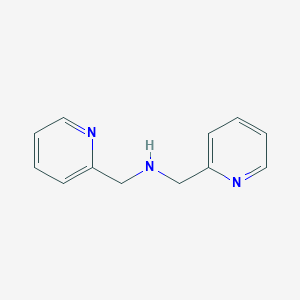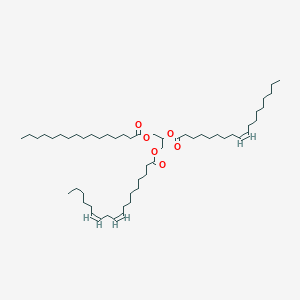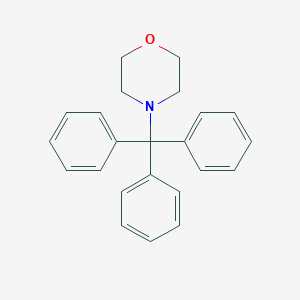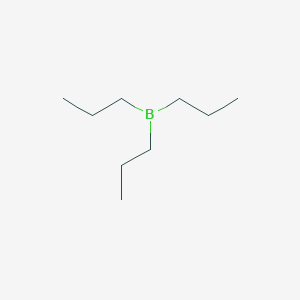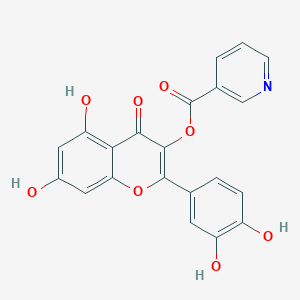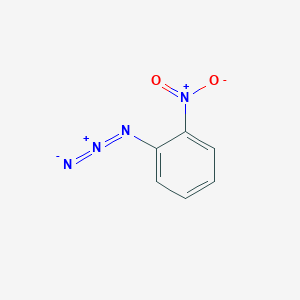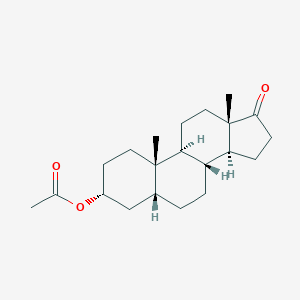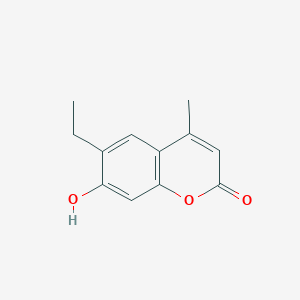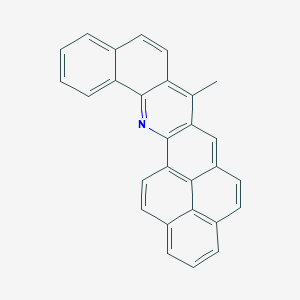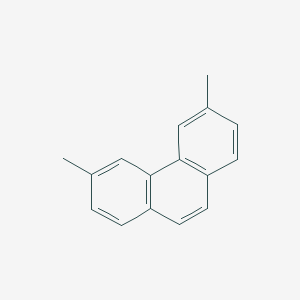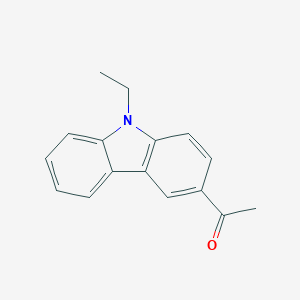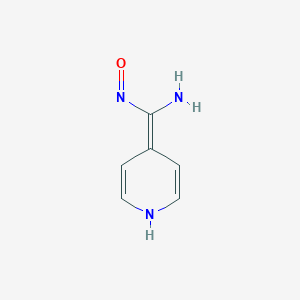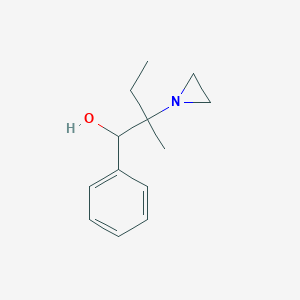
2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol, also known as AMBP, is a synthetic compound that has been studied for its potential applications in cancer treatment. This compound belongs to a class of chemicals called aziridines, which are known to have anticancer properties. In
作用機序
The mechanism of action of 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol is not fully understood, but it is believed to involve the formation of DNA adducts, which can lead to DNA damage and cell death. 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol has been shown to be metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates that can bind to DNA and other cellular macromolecules.
生化学的および生理学的効果
2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol has been shown to have cytotoxic effects on cancer cells, but it also has some toxic effects on normal cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, but it can also cause DNA damage and oxidative stress in normal cells. In addition, 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol has been shown to inhibit the growth of blood vessels, which can lead to the death of cancer cells by depriving them of nutrients and oxygen.
実験室実験の利点と制限
One advantage of 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol is its potential to enhance the effectiveness of other anticancer drugs, which can lead to more effective cancer treatment. Another advantage is its potential application in photodynamic therapy, which is a promising new approach to cancer treatment. However, there are also some limitations to using 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol in lab experiments. For example, it is a highly reactive compound that can cause DNA damage and oxidative stress in normal cells, which can limit its therapeutic potential. In addition, its toxicity to normal cells can make it difficult to use in vivo.
将来の方向性
There are several future directions for research on 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol. One direction is to explore its potential applications in combination with other anticancer drugs, such as cisplatin and doxorubicin. Another direction is to investigate its potential application in photodynamic therapy, and to develop new photosensitizers that can enhance its effectiveness. In addition, future research could focus on improving the selectivity of 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol for cancer cells, and reducing its toxicity to normal cells. Finally, research could focus on developing new synthetic methods for 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol that are more efficient and cost-effective.
合成法
2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol can be synthesized through a multistep reaction from commercially available starting materials. The synthesis involves the reaction of 1-phenyl-2-butanone with sodium hydride and methyl iodide to form 2-methyl-1-phenylbutan-1-ol. The resulting alcohol is then treated with tosyl chloride and triethylamine to form the tosylate intermediate. The tosylate is then reacted with sodium azide to form the azide intermediate, which is subsequently treated with triphenylphosphine and diethyl azodicarboxylate to form 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol.
科学的研究の応用
2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol has been studied for its potential applications in cancer treatment. It has been shown to have cytotoxic effects on cancer cells, including breast cancer, lung cancer, and leukemia. In addition, 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol has been found to enhance the effectiveness of other anticancer drugs, such as cisplatin and doxorubicin. Furthermore, 2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol has been shown to have potential applications in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizer and generate reactive oxygen species that can kill cancer cells.
特性
CAS番号 |
1135-63-3 |
|---|---|
製品名 |
2-(Aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol |
分子式 |
C13H19NO |
分子量 |
205.3 g/mol |
IUPAC名 |
2-(aziridin-1-yl)-2-methyl-1-phenylbutan-1-ol |
InChI |
InChI=1S/C13H19NO/c1-3-13(2,14-9-10-14)12(15)11-7-5-4-6-8-11/h4-8,12,15H,3,9-10H2,1-2H3 |
InChIキー |
XLWZBTOYPSSQQV-UHFFFAOYSA-N |
SMILES |
CCC(C)(C(C1=CC=CC=C1)O)N2CC2 |
正規SMILES |
CCC(C)(C(C1=CC=CC=C1)O)N2CC2 |
その他のCAS番号 |
1135-63-3 |
同義語 |
2-aziridin-1-yl-2-methyl-1-phenyl-butan-1-ol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



